molecular formula C21H15Cl2FN4O2S B13468872 N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B13468872
M. Wt: 477.3 g/mol
InChI Key: CFDWLXZGBHUKLD-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is further modified with dichlorophenyl, fluoro, and sulfonamide groups, enhancing its chemical versatility and potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The dichlorophenyl and sulfonamide groups enhance its binding affinity and specificity, leading to its biological effects. The compound may also modulate signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-chloro-2-methylbenzene-1-sulfonamide
  • N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-ethylbenzene-1-sulfonamide
  • N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonyl chloride

Uniqueness

N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and sulfonamide groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15Cl2FN4O2S

Molecular Weight

477.3 g/mol

IUPAC Name

N-[3-(3,4-dichloroanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H15Cl2FN4O2S/c1-12-10-13(24)6-9-19(12)31(29,30)28-21-20(25-14-7-8-15(22)16(23)11-14)26-17-4-2-3-5-18(17)27-21/h2-11H,1H3,(H,25,26)(H,27,28)

InChI Key

CFDWLXZGBHUKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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